N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide,monohydrochloride N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide,monohydrochloride
Brand Name: Vulcanchem
CAS No.: 2306827-13-2
VCID: VC16571722
InChI: InChI=1S/C24H30N2O2.ClH/c27-24(21-14-18-28-19-21)26(22-9-5-2-6-10-22)23-12-16-25(17-13-23)15-11-20-7-3-1-4-8-20;/h1-10,21,23H,11-19H2;1H
SMILES:
Molecular Formula: C24H31ClN2O2
Molecular Weight: 415.0 g/mol

N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide,monohydrochloride

CAS No.: 2306827-13-2

Cat. No.: VC16571722

Molecular Formula: C24H31ClN2O2

Molecular Weight: 415.0 g/mol

* For research use only. Not for human or veterinary use.

N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide,monohydrochloride - 2306827-13-2

Specification

CAS No. 2306827-13-2
Molecular Formula C24H31ClN2O2
Molecular Weight 415.0 g/mol
IUPAC Name N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C24H30N2O2.ClH/c27-24(21-14-18-28-19-21)26(22-9-5-2-6-10-22)23-12-16-25(17-13-23)15-11-20-7-3-1-4-8-20;/h1-10,21,23H,11-19H2;1H
Standard InChI Key NJAVXYIZIKFCLU-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3CCOC3)CCC4=CC=CC=C4.Cl

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Composition

The systematic IUPAC name for this compound is N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-3-carboxamide hydrochloride. Its molecular structure comprises a piperidine core substituted with phenethyl and phenyl groups, linked to a tetrahydrofuran-3-carboxamide moiety, and stabilized as a hydrochloride salt . Key identifiers include:

  • CAS Registry Number: 2306827-13-2

  • SMILES: C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3CCOC3)CCC4=CC=CC=C4.Cl

  • InChIKey: NJAVXYIZIKFCLU-UHFFFAOYSA-N

The hydrochloride salt enhances solubility, facilitating bioavailability in biological systems.

Structural Analogies to Fentanyl

This compound belongs to the fentanyl analog family, characterized by modifications to the phenethyl-piperidine backbone. Unlike fentanyl, which features a phenylpropanamide group, the tetrahydrofuran substitution introduces a five-membered oxygen-containing ring, altering steric and electronic properties . Such structural variations are known to influence receptor binding affinity and metabolic stability among synthetic opioids .

Synthesis and Physicochemical Characteristics

Physicochemical Data

Critical properties include:

PropertyValue
Molecular Weight415.0 g/mol
FormulaC₂₄H₃₁ClN₂O₂
XLogP3-AA4.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The compound’s lipophilicity (LogP ≈ 4.2) suggests high membrane permeability, a trait associated with rapid central nervous system penetration .

Pharmacological Profile and Mechanism of Action

Opioid Receptor Affinity

As a μ-opioid receptor agonist, this compound inhibits nociceptive signaling by hyperpolarizing neurons via G-protein-coupled inwardly rectifying potassium (GIRK) channels. Its efficacy and potency relative to fentanyl remain unquantified, but structural similarities imply comparable mechanisms .

Metabolic Pathways

Phase I metabolism likely involves cytochrome P450 (CYP3A4/5)-mediated oxidation of the piperidine and tetrahydrofuran rings, followed by glucuronidation. Metabolites may retain opioid activity, prolonging pharmacological effects and toxicity risks .

Legal Status and Regulatory Considerations

United States Control Measures

In March 2025, West Virginia designated this compound as a Schedule I substance under HB 3434, citing its structural analogy to fentanyl and potential for abuse . This classification prohibits manufacture, distribution, and possession, aligning with federal trends targeting novel synthetic opioids.

Global Regulatory Landscape

Analytical Detection Methods

Chromatographic Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying this compound in biological matrices. Key spectral features include:

  • Parent ion: m/z 415.2 [M+H]⁺

  • Product ions: m/z 105.1 (phenethyl fragment), m/z 188.1 (piperidinyl-tetrahydrofuran fragment) .

Immunoassay Challenges

Standard opioid immunoassays may fail to detect this analog due to low cross-reactivity with antibodies targeting morphine or fentanyl. Specialized panels using broad-spectrum antibodies are recommended for preliminary screening .

Public Health Implications

Overdose Risks

Like other fentanyl analogs, this compound poses a high overdose risk due to steep dose-response curves. Symptoms include respiratory depression, miosis, and coma. Naloxone (0.4–2 mg IV) remains the antidote of choice, though multiple doses may be required .

Illicit Market Prevalence

Seizures reported in 2024–2025 suggest increasing clandestine production. Trafficking patterns mirror those of furanylfentanyl, with online vendors and darknet markets serving as primary distribution channels .

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